molecular formula C8H8BNO2 B1143001 (R)-3-Methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)butan-1-amine CAS No. 179324-86-8

(R)-3-Methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)butan-1-amine

Cat. No.: B1143001
CAS No.: 179324-86-8
M. Wt: 160.96562
InChI Key:
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Description

(R)-3-Methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)butan-1-amine is a useful research compound. Its molecular formula is C8H8BNO2 and its molecular weight is 160.96562. The purity is usually 95%.
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Scientific Research Applications

  • Catalytic Applications : Research by Maki, Ishihara, and Yamamoto (2006) highlights the use of similar dioxaborole compounds as catalysts in amide condensation reactions, particularly for sterically demanding carboxylic acids (Maki, Ishihara, & Yamamoto, 2006).

  • Reactivity Studies : Duda, Pascaly, and Krebs (1997) conducted reactivity studies on iron(III) catecholate complexes involving boron-containing compounds, which may shed light on the reactivity of similar compounds (Duda, Pascaly, & Krebs, 1997).

  • Synthesis of Spiroketals : Research by Meilert, Pettit, and Vogel (2004) on the synthesis of C15 polyketide spiroketals indicates potential applications of similar boron-containing compounds in complex organic syntheses (Meilert, Pettit, & Vogel, 2004).

  • Organic Chemistry Reactions : Zhao et al. (2020) explored the use of related compounds in catalyst-free domino reactions, demonstrating potential applications in organic synthesis (Zhao et al., 2020).

  • Catalysis in Transesterification : Samerjit et al. (2016) studied the use of amine-functionalized materials, similar in structure to the compound , in enhancing catalyst lifetime in transesterification reactions (Samerjit et al., 2016).

  • Condensation Reactions : Kunishima et al. (1999) explored the use of triazinyl compounds for effective condensation of carboxylic acids and amines, which could be related to applications of the given compound (Kunishima et al., 1999).

  • Synthesis of Repaglinide Intermediate : Research by Kolla et al. (2006) on the synthesis of a key intermediate of repaglinide, a similar compound, highlights potential pharmaceutical applications (Kolla et al., 2006).

  • Structural and DFT Studies : Huang et al. (2021) conducted studies on similar boric acid ester intermediates, providing insights into the structural and electronic properties of such compounds (Huang et al., 2021).

  • Imines and Bisimines Synthesis : Pařík and Chlupatý (2014) explored the synthesis of new imines and bisimines from aldehydes and amines, which could be relevant to the use of the queried compound (Pařík & Chlupatý, 2014).

  • Diels-Alder Reactions : Padwa, Brodney, and Lynch (2003) investigated the preparation and reaction of furan compounds, potentially relevant to the applications of similar compounds (Padwa, Brodney, & Lynch, 2003).

Properties

IUPAC Name

(1R)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28BNO2/c1-9(2)6-13(17)16-18-12-8-10-7-11(14(10,3)4)15(12,5)19-16/h9-13H,6-8,17H2,1-5H3/t10-,11-,12+,13-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYXCDWMJTBCHJW-AIUMHDJVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](CC(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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